molecular formula C17H18O3 B8554228 Methyl 2-hydroxy-2,2-di-p-tolylacetate

Methyl 2-hydroxy-2,2-di-p-tolylacetate

Cat. No.: B8554228
M. Wt: 270.32 g/mol
InChI Key: INZXAUFHEMBBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-2,2-di-p-tolylacetate is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

methyl 2-hydroxy-2,2-bis(4-methylphenyl)acetate

InChI

InChI=1S/C17H18O3/c1-12-4-8-14(9-5-12)17(19,16(18)20-3)15-10-6-13(2)7-11-15/h4-11,19H,1-3H3

InChI Key

INZXAUFHEMBBLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of NaH (255 mg, 10.6 mmol) in tetrahydrofuran (50 mL) was cooled to 0° C. and treated with a solution of 21 (2.29 g, 9.00 mmol) in tetrahydrofuran. The cooling bath was removed and DMF (1 mL) was added to the reaction. The resulting mixture was stirred at room temperature overnight. The mixture was treated with TMS-Cl (10 mL of 1M THF solution) and stirred at room temperature (2 h). The reaction was treated with solid MCPBA (85%, 3.49 g, 17.2 mmol) and stirred at room temperature overnight. The reaction was quenched with tetrabutylammonium fluoride and diluted with ethyl acetate and water. The aqueous layer was extracted with two additional portions of ethyl acetate and the combined organic extracts were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. Flash chromatography on silica gel (dichloromethane/hexane) afforded the title compound (22).
Name
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.29 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
3.49 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

At 20° C., 12.43 g (0.048 mol) of 4,4′-dimethylbenzilic acid in 50 ml ethanol is added dropwise to freshly prepared sodium ethoxide solution containing 1.1 g (0.045 mol) of sodium and 100 ml of ethanol and the mixture is stirred for 30 minutes. The solution is evaporated to dryness, the residue dissolved in 50 ml of DMF, 9.08 g (0.064 mol) of methyl iodide is added dropwise at 20° C., and stirring is continued for a further 24 hours. 300 ml of water are added dropwise to the resulting suspension while cooling with ice, the mixture is extracted with diethylether; the organic phase is washed with water, dried over Na2SO4, and evaporated to dryness. Yield: 8.6 g (99% of theory); melting point: 83° C.-84° C.
Quantity
12.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
9.08 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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